Efrapeptin B is derived from specific fungal species. The primary source is the fungus Tolypocladium niveum, which has been shown to synthesize various efrapeptins, including Efrapeptin B. Additionally, Geotrichum candidum produces neo-efrapeptins that share similar properties and structures. These fungi are typically isolated from marine environments or soil, where they play a role in the ecosystem by producing these bioactive compounds.
Efrapeptin B belongs to the class of cyclic peptides and is characterized by its linear structure comprising 15 amino acids. The peptide is rich in C(α)-dialkyl amino acids such as 2-amino-4-methylpentanoic acid (also known as α-aminoisobutyric acid), isovaline, and several pipecolic acid residues. The presence of these unique amino acids contributes to its biological activity and conformational stability.
The synthesis of Efrapeptin B can be achieved through two primary methods: total synthesis and fermentation. Total synthesis involves chemical techniques to construct the peptide from simpler organic molecules. In contrast, fermentation utilizes the natural biosynthetic capabilities of fungi to produce the compound.
The total synthesis of efrapeptins typically employs solid-phase peptide synthesis techniques, which allow for efficient assembly of the peptide chain while controlling the sequence of amino acids. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are used to confirm the identity and purity of synthesized compounds.
Efrapeptin B has a linear structure composed of 15 amino acids with a molecular formula that includes carbon, hydrogen, nitrogen, and oxygen atoms. The precise arrangement of these atoms contributes to its biological function.
The molecular weight of Efrapeptin B is approximately 1662.1078 g/mol, as determined by high-resolution electrospray ionization mass spectrometry (HR-ESI-MS). The structure features unique side chains that enhance its interaction with biological targets.
Efrapeptin B participates in several chemical reactions that are crucial for its biological activity:
The binding affinity of Efrapeptin B to F(1)-ATPase has been studied using various biochemical assays. These assays measure the inhibition kinetics and help elucidate the mechanism by which Efrapeptin B exerts its effects on ATP synthesis.
Efrapeptin B functions primarily by inhibiting F(1)-ATPase activity. This enzyme is pivotal in ATP production within cells:
Studies have shown that efrapeptins exhibit potent inhibitory effects on F(1)-ATPase across various organisms, suggesting a conserved mechanism of action that could be exploited for therapeutic purposes.
Efrapeptin B is generally characterized by:
Relevant data from spectroscopic studies indicate that efrapeptins adopt helical conformations in solution, which are essential for their interaction with biological targets.
Efrapeptin B has several promising applications in scientific research and medicine:
Efrapeptin B is a linear 15-residue non-ribosomal peptide produced by fungi such as Tolypocladium niveum and Tolypocladium geodes [4] [7]. Its primary structure is characterized by a high density of non-proteinogenic amino acids, which confer unique structural and functional properties. The sequence begins with an N-terminal acetyl cap (Ac-Pip) and ends with a C-terminal 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) group. The core residues include seven α-aminoisobutyric acid (Aib) units, three L-pipecolic acid (Pip) residues, two L-leucines (Leu), two glycines (Gly), and one β-alanine (β-Ala) [6]. Aib residues, known for their strong helix-inducing properties, dominate the sequence and are critical for maintaining the peptide’s rigid conformation. The central β-Ala-7 and Gly-8 residues act as a flexible hinge, enabling domain movements essential for biological activity [6].
Table 1: Amino Acid Sequence of Efrapeptin B
Position | Residue | Type | Role/Property |
---|---|---|---|
1 | Ac-L-Pip | Cyclic imino acid | N-capping, helix initiation |
2 | Aib | Cα-tetrasubstituted | 310-helix stabilization |
3 | L-Pip | Cyclic imino acid | Solvent shielding |
4 | Aib | Cα-tetrasubstituted | Hydrogen bonding network |
5 | Aib | Cα-tetrasubstituted | Prevents proteolysis |
6 | L-Leu | Aliphatic hydrophobic | Hydrophobic core packing |
7 | β-Ala | β-amino acid | Flexible hinge domain |
8 | Gly | Achiral | Conformational adaptability |
9 | Aib | Cα-tetrasubstituted | C-helix nucleation |
10 | Aib | Cα-tetrasubstituted | Intrahelical hydrogen bonding |
11 | L-Pip | Cyclic imino acid | Steric constraint |
12 | Aib | Cα-tetrasubstituted | Stability under thermal/chemical stress |
13 | Gly | Achiral | Solvent exposure |
14 | L-Leu | Aliphatic hydrophobic | Target binding interface |
15 | Aib-DBN | Cα-tetrasubstituted + heterocycle | C-terminal capping, charge relay |
The abundance of Aib residues (47% of total residues) restricts backbone dihedral angles to the α-helical region (φ, ψ ≈ –60°, –30°), making Efrapeptin B resistant to proteolytic degradation and thermal denaturation. The DBN cap introduces a cationic charge at physiological pH, crucial for interactions with target proteins [3].
In solution and when bound to its target, Efrapeptin B adopts a bifurcated 310-helical conformation stabilized by 12 successive intramolecular hydrogen bonds between residues i and i+3 [3]. This divides the peptide into two structurally distinct domains:
The central β-Ala-7–Gly-8 linker acts as a molecular hinge, allowing the two helical domains to adopt variable orientations relative to each other. Molecular dynamics simulations reveal that this region samples torsional angles (θ) between 120° and 180° and inter-domain distances (r) of 6.5–8.5 Å, facilitating adaptive binding to the F1-ATPase cavity [6]. Upon binding bovine F1-ATPase, Efrapeptin B’s helices dock into a deep cleft between the α, β, and γ subunits. The N-terminal domain engages βE via hydrophobic contacts with Leu-6 and Aib-5, while the C-terminal domain anchors to α subunits through Pip-11 and Aib-12. The DBN cap inserts into a subpocket near the γ subunit, forming salt bridges with conserved glutamate residues [3] [8].
Table 2: Conformational Metrics of Efrapeptin B Domains
Parameter | N-Domain (Res 1-6) | C-Domain (Res 9-15) | Significance |
---|---|---|---|
Hydrogen bonds | 4 (i→i+3) | 4 (i→i+3) | Stabilizes 310-helix |
RMSD (bound vs. free) | 0.8 Å | 1.2 Å | C-domain adaptability |
Solvent accessibility | 25% | 42% | Target recognition |
Hinge flexibility | θ = 162° ± 22° | r = 7.7 Å ± 0.9 Å | Optimizes binding interface |
Efrapeptins C–J are natural analogs differing primarily at positions 7, 8, and 15, with Efrapeptin B distinguished by its β-Ala-7 and Gly-8 sequence [4]. Modifications in other variants include:
Biochemical assays show Efrapeptin B inhibits bovine F1-ATPase with an IC₅₀ of 40 nM, whereas Efrapeptin D (L-Val-7) exhibits 10-fold reduced potency (IC₅₀ = 400 nM) due to rigidified hinge dynamics [6]. Similarly, Efrapeptin G’s D-Pip-11 variant cannot sustain the 310-helix, leading to a 15-fold loss in activity. Efrapeptin F, despite its bulkier C-terminus, retains near-equivalent inhibition (IC₅₀ = 60 nM), indicating the C-terminal domain tolerates moderate steric changes [4] [7].
Table 3: Biological Activity of Efrapeptin Variants
Variant | Residue 7 | Residue 8 | Residue 15 | F1-ATPase IC₅₀ | Conformational Stability |
---|---|---|---|---|---|
B | β-Ala | Gly | Aib-DBN | 40 nM | High (ΔG = –8.2 kcal/mol) |
C | β-Ala | Gly | Aib-DBN | 45 nM | Identical to B |
D | L-Val | Gly | Aib-DBN | 400 nM | Reduced hinge flexibility |
F | β-Ala | Gly | N-Me-L-Leu-DBN | 60 nM | Slightly altered C-helix |
G | β-Ala | Gly | Aib-DBN* | 600 nM | Disrupted helix (D-Pip-11) |
*D-Pip at position 11.
The DBN cap (1,5-diazabicyclo[4.3.0]non-5-ene) is a bicyclic heterocycle unique to efrapeptins. It confers a net +1 charge at pH 7.0 due to protonation of its bridgehead nitrogen, enabling ionic interactions with conserved carboxylates (e.g., β-Glu-381 and α-Glu-403) in F1-ATPase’s binding cavity [3] [8]. Hydrogen bonding between DBN’s secondary nitrogen and the backbone carbonyl of residue 15 further stabilizes the C-terminus.
Biophysical studies demonstrate that DBN cap:
In synthetic analogs, replacing DBN with neutral caps (e.g., benzylamide) abolishes ATPase inhibition, underscoring its essential role in target engagement [6]. The cap’s rigidity also limits conformational entropy loss upon binding, optimizing the free energy of association.
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